5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine
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Overview
Description
5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound with a molecular formula of C10H17N3O and a molecular weight of 195.26 g/mol . This compound features a pyrazole ring substituted with a methyl group and an oxolane ring, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a diketone, followed by subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-5-amine: This compound shares a similar pyrazole and oxolane structure but differs in the position of the methyl group.
(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide: Another related compound with a different heterocyclic ring system.
Uniqueness
5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
5-methyl-1-[2-(oxolan-3-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-8-6-10(11)12-13(8)4-2-9-3-5-14-7-9/h6,9H,2-5,7H2,1H3,(H2,11,12) |
InChI Key |
ZVPGLQZLJZYSBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC2CCOC2)N |
Origin of Product |
United States |
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